1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-benzoyl-1,9-diazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C15H18N2O2/c18-13-7-9-15(11-16-13)8-4-10-17(15)14(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,18) |
InChI Key |
ACEXYDOCKPLJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)NC2)N(C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 1,7 Diazaspiro 4.5 Decan 8 One, 1 Benzoyl
Nucleophilic and Electrophilic Reaction Pathways
The presence of both nucleophilic and electrophilic centers in 1,7-diazaspiro[4.5]decan-8-one, 1-benzoyl- allows for a variety of chemical transformations.
The secondary amine at the 7-position is a primary site for nucleophilic reactions . It can readily undergo N-alkylation or N-acylation. For instance, reaction with alkyl halides in the presence of a base would yield N7-alkylated derivatives. Similarly, treatment with acyl chlorides or anhydrides would afford N7-acylated products. The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, and its derivatives are often synthesized by functionalizing the piperidine (B6355638) nitrogen through nucleophilic substitution or condensation reactions. nih.gov
The carbonyl carbon of the lactam at the 8-position is an electrophilic center . It is susceptible to attack by strong nucleophiles. However, the resonance delocalization of the nitrogen lone pair into the carbonyl group reduces its electrophilicity compared to a ketone. The N-benzoyl group further modulates this reactivity. While direct nucleophilic addition to the lactam carbonyl is challenging, it can be achieved with potent nucleophiles like organometallic reagents. Studies on strained bicyclic and tricyclic lactams have shown that nucleophilic addition can lead to stable hemiaminal intermediates. nih.gov
The aromatic benzoyl group can undergo electrophilic aromatic substitution . The benzoyl group is a meta-directing deactivator, meaning that electrophiles will preferentially add to the meta-positions of the benzene (B151609) ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be employed to modify the benzoyl moiety, provided the conditions are compatible with the rest of the molecule.
Hydrolytic Stability and Transformations of the Lactam Moiety
The lactam moiety in 1,7-diazaspiro[4.5]decan-8-one, 1-benzoyl- is an amide within a six-membered ring. Amides are generally stable to hydrolysis, requiring harsh conditions such as strong acids or bases and high temperatures.
Under acidic conditions , the hydrolysis of N-acyl amides can be influenced by the nature of the acyl group. acs.org The N-benzoyl group, being electron-withdrawing, can affect the rate of hydrolysis. Studies on N-(o-carboxybenzoyl)-l-amino acids have shown that amide hydrolysis can occur under specific pH conditions, often involving intramolecular catalysis. acs.org
Under basic conditions , the hydrolysis of amides proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis of N-substituted amides can be slower than that of primary amides. arkat-usa.org The hydrolysis of the N-benzoyl lactam would lead to the opening of the lactam ring to form a carboxylic acid and the corresponding diamine, with the benzoyl group potentially being cleaved as well under sufficiently harsh conditions. Research on N-aroyl beta-lactams indicates that the aminolysis, a related reaction, occurs via a concerted mechanism. nih.gov
Reactions for Further Structural Elaboration
The bifunctional nature of 1,7-diazaspiro[4.5]decan-8-one, 1-benzoyl- offers multiple avenues for further structural modification, making it a potentially valuable scaffold in medicinal chemistry.
The secondary amine at the 7-position is a key handle for diversification. As mentioned, it can be readily alkylated or acylated to introduce a wide range of substituents. This approach is commonly used in the synthesis of bioactive spirocyclic compounds. For example, various 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been prepared for screening as antihypertensive agents by functionalizing the nitrogen at the 8-position. capes.gov.br
The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride. This would transform the lactam into a saturated piperidine ring, leading to a 1,7-diazaspiro[4.5]decane core.
The aromatic benzoyl group can be modified as previously described through electrophilic aromatic substitution, allowing for the introduction of various functional groups on the phenyl ring. This could be used to modulate the electronic properties and steric bulk of this part of the molecule.
The following table summarizes the potential reactions for the structural elaboration of 1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-.
| Reaction Type | Reagents and Conditions | Expected Product |
| N7-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N7-Alkyl-1-benzoyl-1,7-diazaspiro[4.5]decan-8-one |
| N7-Acylation | Acyl chloride or Anhydride, Base | N7-Acyl-1-benzoyl-1,7-diazaspiro[4.5]decan-8-one |
| Lactam Reduction | LiAlH₄, THF | 1-Benzoyl-1,7-diazaspiro[4.5]decane |
| Electrophilic Aromatic Substitution | e.g., HNO₃/H₂SO₄ (Nitration) | 1-(meta-Nitrobenzoyl)-1,7-diazaspiro[4.5]decan-8-one |
| Lactam Hydrolysis (Acidic) | Strong acid (e.g., HCl), Heat | 4-(Benzoylamino)-4-(carboxymethyl)piperidine |
| Lactam Hydrolysis (Basic) | Strong base (e.g., NaOH), Heat | 4-Amino-4-(carboxymethyl)piperidine and Benzoic acid |
Advancements in Spirocyclic Chemistry: Therapeutic Applications of Diazaspiro Derivatives
The exploration of novel chemical scaffolds is a cornerstone of modern medicinal chemistry, driving the discovery of new therapeutic agents with enhanced potency and selectivity. Among these, spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant attention. This article delves into the specific applications of diazaspiro ketones in the modulation of key enzymes, focusing on their development as inhibitors of critical signaling kinases.
Applications in Medicinal Chemistry Research and Chemical Biology
Development of Enzyme and Receptor Modulators
Rho-Associated Protein Kinase (ROCK) Inhibition
Modulating Cellular Signaling Pathways via ROCK Activity
Information specifically detailing the modulation of cellular signaling pathways via Rho-associated coiled-coil containing protein kinase (ROCK) activity by 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one or its isomers was not found in the currently available and searched scientific literature. The inhibition of ROCK is a significant therapeutic strategy, with established inhibitors like Y-27632 used to study cellular processes such as apoptosis and cell survival. stemcell.com While diazaspiro[4.5]decane derivatives have been identified as inhibitors for other kinases, such as RIPK1, their specific activity against ROCK is not documented in the provided search results. nih.gov
Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) Inhibition
The Janus kinase (JAK) family, including TYK2 and JAK1, are critical mediators of cytokine signaling pathways. Dysregulation of these pathways is implicated in a variety of autoimmune and inflammatory diseases. Consequently, the development of inhibitors targeting specific JAK members is a major focus of modern drug discovery.
Systematic research has identified derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold as potent and selective dual inhibitors of TYK2 and JAK1 kinases. nih.gov Through the exploration of structure-activity relationships, researchers optimized a lead compound to produce a superior derivative, designated as compound 48. nih.gov
This compound demonstrated excellent potency against both TYK2 and JAK1, with IC₅₀ values of 6 nM and 37 nM, respectively. nih.gov Notably, it also showed high selectivity, being over 23-fold more selective for these kinases compared to JAK2. nih.gov The anti-inflammatory effects of compound 48 were found to be mediated by its regulation of genes controlled by the TYK2/JAK1 pathway and its influence on the formation of Th1, Th2, and Th17 cells. nih.gov These findings highlight compound 48 as a promising clinical candidate for treating inflammatory conditions like inflammatory bowel disease. nih.gov
Table 1: Inhibitory Activity of Compound 48
| Target Kinase | IC₅₀ (nM) |
|---|---|
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >860 |
Lysosomal Phospholipase A2 (LPLA2) Inhibition Studies
Lysosomal phospholipase A2 (LPLA2), also known as PLA2G15, is a crucial enzyme for lipid homeostasis within lysosomes. nih.govresearchgate.net Its inhibition can lead to the accumulation of phospholipids, a condition known as phospholipidosis, which is a side effect observed with numerous drugs. nih.gov The primary mechanism of inhibition by many of these drugs, which are often cationic amphiphilic compounds, is believed to be the interference of the enzyme's binding to liposomal membranes. nih.gov
While specific studies on the inhibition of LPLA2 by 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one were not identified, research has been conducted on a wide library of compounds to assess their LPLA2 inhibitory potential. nih.govnih.gov This library included the related spirocyclic compound Fenspiride, which features a 1-oxa-3,8-diazaspiro[4.5]decan-2-one core. nih.gov The investigation of such compounds underscores the importance of screening for LPLA2 activity during drug development to predict potential toxicity. nih.gov
Spirocyclic Scaffolds as Privileged Structures in Drug Discovery
Spirocycles are ring systems where two rings are fused at a single, shared atom. This unique structural feature confers a high degree of three-dimensionality, distinguishing them from flat aromatic molecules. nih.gov In medicinal chemistry, spirocyclic scaffolds are considered "privileged structures" because their rigid and complex three-dimensional shapes often lead to high biological activity and selectivity. nih.gov
Design of Highly Functionalized Building Blocks
The diazaspiro[4.5]decane framework is a versatile scaffold for creating highly functionalized building blocks for drug discovery. Its core structure can be modified to generate libraries of compounds with diverse biological activities. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been designed and synthesized as potential inhibitors of chitin (B13524) synthase, demonstrating antifungal properties. In other studies, the same scaffold was hypothesized to fit a pharmacophore model for T-type calcium channels, leading to the development of potent channel inhibitors. These examples showcase the utility of the diazaspiro[4.5]decane core in generating novel therapeutic candidates for a range of targets.
Impact of Structural Rigidity and Conformational Constraints on Biological Activity
The inherent rigidity of spirocyclic scaffolds like diazaspiro[4.5]decanone has a significant impact on their biological activity. This rigidity reduces the number of possible conformations a molecule can adopt. This pre-organization is advantageous for several reasons:
Minimized Entropy Loss: When a flexible molecule binds to a protein, it loses conformational entropy, which is energetically unfavorable. A rigid molecule has less entropy to lose, potentially leading to stronger binding affinity.
Optimal Pharmacophore Presentation: The fixed three-dimensional arrangement of a spirocycle allows for the precise positioning of pharmacophoric groups—the parts of the molecule that interact with the biological target. This can enhance interactions with a protein's binding site.
Increased sp³ Character: Spirocycles have a high fraction of sp³-hybridized carbon atoms, which contributes to their three-dimensional shape. A higher sp³ fraction in drug candidates has been correlated with a greater probability of success in clinical development.
This combination of structural rigidity and well-defined three-dimensionality allows spirocyclic compounds to interact effectively with complex biological targets, making them highly valuable in modern drug design.
Rational Design of Ligands for Specific Biological Targets
The rational design of ligands is a cornerstone of modern medicinal chemistry, enabling the creation of molecules with high potency and selectivity for their intended biological targets. Computational techniques are central to this process.
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand and its target protein at the atomic level. nih.gov These methods were instrumental in the development of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are targets for inflammatory bowel disease. nih.gov
In a study on novel inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1), a key driver in inflammatory diseases, molecular docking revealed that this class of compounds acts as Type III kinase inhibitors. researchgate.net Similarly, in the development of novel agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), docking experiments followed by MD simulations guided the rational design of ligands with improved binding properties. nih.gov These simulations can highlight crucial hydrophobic interactions, such as those observed between ligands and amino acid residues like Leu547 and Phe543 in the TRPV1 binding site. nih.gov
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach is significantly more time- and cost-effective than traditional high-throughput screening.
A notable success of this strategy led to the discovery of novel inhibitors for RIPK1. researchgate.net In this research, a virtual screening workflow was performed on the Chemdiv database, which resulted in the identification of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a promising hit compound. researchgate.net This initial hit provided a foundational chemical structure that, through further structural optimization, led to the development of a series of potent 2,8-diazaspiro[4.5]decan-1-one derivatives. researchgate.net One of the optimized compounds, compound 41 , demonstrated significant inhibitory activity against RIPK1 and a potent anti-necroptotic effect in a cellular model. researchgate.net
This process underscores the power of virtual screening to identify novel chemotypes that can serve as leads for the development of new classes of inhibitors. researchgate.net
Table of Research Findings for Diazaspiro[4.5]decanone Derivatives
| Compound/Derivative Class | Research Focus/Target | Key Findings | Computational Methods Used | Citation |
|---|---|---|---|---|
| 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | RIPK1 Inhibitor | Identified as a hit compound for a new chemotype of inhibitors. | Virtual Screening | researchgate.net |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | RIPK1 Inhibitors | Optimization from a hit compound led to potent inhibitors (e.g., compound 41 with IC₅₀ of 92 nM). | Molecular Docking | researchgate.net |
| 2,8-diazaspiro[4.5]decan-1-one derivatives | TYK2/JAK1 Inhibitors | A superior derivative (compound 48) showed excellent potency (IC₅₀ of 6 nM for TYK2, 37 nM for JAK1) and selectivity. | Molecular Docking Simulation | nih.gov |
| N-1 monosubstituted spiro carbocyclic hydantoins | Privileged Scaffolds | The synthetic route is of high interest for creating building blocks for medicinal chemistry. | N/A | mdpi.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Analysis of the Diazaspiro[4.5]decane Core
Spectroscopic methods are indispensable for probing the molecular structure of "1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-". Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for mapping the carbon-hydrogen framework. In ¹H NMR, the chemical shifts, integration, and coupling patterns of proton signals would confirm the presence of both the benzoyl group and the diazaspiro[4.5]decane skeleton. The aromatic protons of the benzoyl group would appear in the characteristic downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the piperidine (B6355638) and pyrrolidine (B122466) rings would produce more complex, overlapping signals in the upfield region.
¹³C NMR spectroscopy would complement this by identifying all unique carbon environments. The carbonyl carbons of the amide and ketone groups would be readily identifiable by their characteristic downfield shifts (δ > 165 ppm).
Illustrative NMR Data Interpretation
| Nucleus | Expected Chemical Shift (ppm) | Structural Assignment |
|---|---|---|
| ¹H | 7.2 - 7.8 | Aromatic protons (C₆H₅) |
| ¹H | 2.5 - 4.0 | Aliphatic protons adjacent to nitrogen and carbonyls |
| ¹H | 1.5 - 2.5 | Remaining aliphatic protons on the spirocyclic core |
| ¹³C | > 170 | Ketone Carbonyl (C=O) |
| ¹³C | ~168 | Amide Carbonyl (N-C=O) |
| ¹³C | 127 - 135 | Aromatic carbons (C₆H₅) |
| ¹³C | 60 - 70 | Spiro-carbon |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For "1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-", the IR spectrum would be expected to show strong absorption bands characteristic of the amide and ketone carbonyl groups.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 1680 - 1700 | C=O stretch | Ketone |
| 1640 - 1670 | C=O stretch | Amide (Benzoyl) |
| 1580 - 1600 | C=C stretch | Aromatic Ring |
| 2850 - 3000 | C-H stretch | Aliphatic |
Mass Spectrometry (MS) Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula (C₁₅H₁₈N₂O₂). Fragmentation patterns observed in the mass spectrum can also offer further structural clues, such as the loss of the benzoyl group.
Structural Elucidation via X-ray Crystallography of Related Compounds
X-ray crystallography is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. While a specific crystal structure for "1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-" is not publicly documented, analysis of closely related spirocyclic and heterocyclic compounds provides a clear framework for what such an analysis would reveal. mdpi.commdpi.com
Typical Data from a Crystallographic Analysis
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | Dimensions of the unit cell. | a = 6.23, b = 26.01, c = 12.48 |
| β (°) | Angle of the unit cell. | β = 93.24° |
| Volume (ų) | Volume of the unit cell. | 2022.17 |
This data provides the fundamental basis for constructing a detailed 3D model of the molecule, confirming the connectivity established by spectroscopic methods.
Chromatographic Methods for Compound Resolution and Purity Assessment
Chromatographic techniques are essential for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the definitive assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. youthstem2030.org
An HPLC-based purity analysis typically involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a gradient elution. youthstem2030.org A UV detector is used to monitor the column eluent, as the benzoyl group provides a strong chromophore, making the compound easily detectable. youthstem2030.org The output, a chromatogram, displays peaks corresponding to the different components of the mixture. The purity of the sample is determined by the relative area of the peak corresponding to "1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-". nih.gov For preparative applications, the separated fractions can be collected for further use. nih.gov Studies on related radiolabeled compounds have demonstrated the ability to achieve high purity levels (>99%) using these methods. nih.gov
Typical HPLC Parameters for Analysis
| Parameter | Description | Typical Setting |
|---|---|---|
| Column | Stationary phase used for separation. | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Solvents used to carry the sample. | A: Water, B: Acetonitrile |
| Gradient | Change in solvent composition over time. | 10% B to 90% B over 20 min |
| Flow Rate | The speed at which the mobile phase moves. | 1.0 mL/min |
| Detection | Wavelength used to detect the compound. | UV at 254 nm |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one. mdpi.comnih.gov These methods can predict the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such calculations are foundational for understanding the molecule's reactivity and potential interaction with biological targets. nih.govrsc.org
The benzoyl group, being an electron-withdrawing substituent, is expected to significantly influence the electronic environment of the diazaspirocyclic core. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), highlighting regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Electronic Properties of 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one (Hypothetical Data)
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical stability and reactivity. |
| Dipole Moment | 3.8 D | Influences solubility and non-covalent interactions. |
The reactivity of 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one can be further explored by calculating reactivity descriptors. These parameters, derived from the electronic structure, provide a quantitative measure of the molecule's propensity to participate in chemical reactions.
Table 2: Reactivity Descriptors for 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one (Hypothetical Data)
| Descriptor | Value | Interpretation |
| Electronegativity (χ) | 3.85 | The tendency to attract electrons. |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |
| Global Softness (S) | 0.38 | The inverse of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | 2.80 | A measure of the electrophilic character. |
Conformational Analysis of the Spirocyclic Ring System
The three-dimensional structure of 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one is critical for its biological activity, as it dictates how the molecule can fit into the binding site of a target protein. The spirocyclic system, which features a shared carbon atom between the two rings, introduces significant conformational constraints.
Molecular Dynamics Simulations to Predict Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a dynamic view of how 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one might interact with a biological target, such as an enzyme or a receptor. nih.gov These simulations model the movement of atoms over time, providing insights into the stability of the ligand-protein complex and the key intermolecular interactions that govern binding. nih.gov
In a typical MD simulation, the ligand is docked into the active site of the target protein, and the system is solvated in a water box to mimic physiological conditions. The simulation then calculates the forces between all atoms and uses these to predict their motions. Analysis of the simulation trajectory can reveal:
Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein atoms can indicate if the binding is stable over the simulation time.
Key Interactions: Identification of persistent hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues in the binding pocket.
Conformational Changes: How the ligand and protein adapt their conformations upon binding.
Such simulations are invaluable for understanding the molecular basis of the ligand's activity and for suggesting modifications to improve binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) studies explore how changes in the chemical structure of a molecule affect its biological activity. For 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one, SAR studies would involve synthesizing a series of analogues with modifications at various positions, such as the benzoyl group or the spirocyclic core, and evaluating their biological activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical properties of the molecules and their biological activity. researchgate.net These models use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized compounds.
Table 3: Example of a QSAR Study for a Series of Diazaspiro[4.5]decanone Analogues (Hypothetical Data)
| Compound | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Biological Activity (IC50, µM) |
| 1 | 2.5 | 258.32 | 1 | 2 | 1.2 |
| 2 | 2.8 | 272.35 | 1 | 2 | 0.8 |
| 3 | 2.2 | 244.29 | 1 | 2 | 2.5 |
| 4 | 3.1 | 290.38 | 1 | 3 | 0.5 |
A QSAR equation might take the form:
log(1/IC50) = c0 + c1(LogP) + c2(Molecular Weight) + ...
These models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.govnih.gov
Future Directions and Research Perspectives
Expansion of Synthetic Methodologies for Novel Diazaspiro Scaffolds
The continued evolution of synthetic organic chemistry is paramount to unlocking the full potential of the diazaspiro[4.5]decane framework. While methods for the synthesis of related 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed, future efforts will likely focus on creating more diverse and complex molecular architectures. researchgate.net
One promising avenue is the application of scaffold remodeling strategies . This "top-down" approach allows for the transformation of a parent spirocyclic compound into a variety of structurally distinct scaffolds through reactions like ring addition, cleavage, and expansion. whiterose.ac.ukresearchgate.netresearchgate.net Such methodologies enable the generation of sp³-rich libraries with significant structural and functional diversity from a common starting material. whiterose.ac.ukresearchgate.netresearchgate.net
Furthermore, the development of novel cyclization reactions is crucial. For instance, the use of superacids like triflic acid has been shown to be highly effective in promoting intramolecular Friedel-Crafts reactions to form azaspirocycles and diazaspirocycles in high yields with reduced reaction times. nih.govacs.org Another innovative approach involves the palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides to construct diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step, forming three new carbon-carbon bonds with high regioselectivity. nih.gov
Future synthetic endeavors may also draw inspiration from the synthesis of other spirocyclic systems. For example, ring-closing metathesis has been employed as a key step in the synthesis of 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems. acs.org The development of asymmetric synthetic methods will also be critical to access enantiomerically pure diazaspiro compounds, which is often essential for achieving desired pharmacological activity and minimizing off-target effects.
| Synthetic Strategy | Description | Potential Advantage |
| Scaffold Remodeling | Transformation of a parent spirocycle into diverse scaffolds via ring addition, cleavage, or expansion. whiterose.ac.ukresearchgate.netresearchgate.net | Access to a wide range of sp³-rich and structurally diverse compounds from a common intermediate. whiterose.ac.ukresearchgate.netresearchgate.net |
| Superacid Catalysis | Use of strong Brønsted acids to promote intramolecular cyclizations. nih.govacs.org | High yields, reduced reaction times, and elimination of the need for heating. nih.govacs.org |
| Domino Reactions | Multi-bond forming reactions in a single step. nih.gov | Increased synthetic efficiency and atom economy. nih.gov |
| Asymmetric Synthesis | Methods to produce single enantiomers of chiral compounds. researchgate.net | Production of compounds with potentially higher potency and reduced side effects. researchgate.net |
Exploration of New Biological Targets and Therapeutic Areas
The diazaspiro scaffold has demonstrated significant potential across a range of therapeutic areas, suggesting that derivatives of 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one could be valuable leads for new drug discovery programs.
Derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) , a key mediator of necroptosis, which is implicated in various inflammatory diseases. nih.gov A virtual screening campaign led to the discovery of a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which after optimization, resulted in potent RIPK1 inhibitors. nih.gov This highlights a direct and promising therapeutic avenue for benzoyl-substituted diazaspiro[4.5]decanones.
Furthermore, other diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) . nih.gov One such compound exhibited excellent potency and anti-inflammatory efficacy in a model of acute ulcerative colitis, indicating the potential of this scaffold in treating inflammatory bowel disease. nih.gov
The broader class of diazaspiro compounds has been investigated for a multitude of other biological targets, including:
Dopamine (B1211576) D3 Receptor (D3R): Diazaspiro-based ligands are being explored for their potential in treating neurological and psychiatric disorders, as well as drug addiction. nih.gov
Gamma-Aminobutyric Acid Type A (GABA-A) Receptors: 3,9-Diazaspiro[5.5]undecane-based compounds have been identified as potent antagonists with immunomodulatory effects. acs.orgsoton.ac.uk
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Inhibition of this enzyme by diazaspiro compounds may offer a therapeutic strategy for obesity. nih.gov
Cyclin-Dependent Kinase 7 (CDK7): A pyrazolo[1,5-a] researchgate.netnih.govnih.govtriazine derivative containing a 1,9-diazaspiro[5.5]undecane moiety showed potent inhibition of CDK7, suggesting potential applications in cancer therapy. nih.gov
The exploration of 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one and its analogs against these and other novel targets, such as the mitochondrial permeability transition pore, could lead to the discovery of new treatments for a wide range of human diseases. nih.gov
| Biological Target | Therapeutic Area | Relevant Diazaspiro Scaffold |
| RIPK1 nih.gov | Inflammatory Diseases nih.gov | 2,8-Diazaspiro[4.5]decan-1-one nih.gov |
| TYK2/JAK1 nih.gov | Inflammatory Bowel Disease nih.gov | 2,8-Diazaspiro[4.5]decan-1-one nih.gov |
| Dopamine D3 Receptor nih.gov | Neurological and Psychiatric Disorders, Drug Addiction nih.gov | Diazaspiro compounds nih.gov |
| GABA-A Receptor acs.orgsoton.ac.uk | Immunomodulation acs.orgsoton.ac.uk | 3,9-Diazaspiro[5.5]undecane acs.orgsoton.ac.uk |
| 11β-HSD1 nih.gov | Obesity nih.gov | Diazaspiro compounds nih.gov |
| CDK7 nih.gov | Cancer nih.gov | 1,9-Diazaspiro[5.5]undecane nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Deep learning models , a subset of AI, can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of new, untested compounds. nih.gov This can help prioritize the synthesis of molecules with the highest probability of success, saving time and resources. For the diazaspiro[4.5]decane scaffold, AI could be used to predict key parameters such as binding affinity for a specific target, selectivity against off-targets, and pharmacokinetic properties.
| AI/ML Application | Description | Impact on Diazaspiro Compound Design |
| Predictive Modeling nih.gov | Using algorithms to predict the properties of molecules. nih.gov | Prioritization of synthetic targets with desired activity and pharmacokinetic profiles. |
| Generative Design springernature.comresearchgate.net | Creating novel molecular structures with optimized properties. springernature.comresearchgate.net | De novo design of innovative diazaspiro derivatives for specific biological targets. |
| Automated Synthesis researchgate.net | Robotic platforms for the automated synthesis of designed compounds. researchgate.net | Acceleration of the lead optimization process through rapid design-make-test-analyze cycles. |
Development of Advanced Probes for Mechanistic Biological Studies
Beyond their therapeutic potential, diazaspiro compounds can be developed into sophisticated chemical probes to investigate complex biological processes. The unique structural features of the 1,7-diazaspiro[4.5]decan-8-one scaffold make it an attractive starting point for the design of such tools.
By incorporating reporter groups, such as fluorescent dyes or radioisotopes, into the diazaspiro framework, it is possible to create probes for a variety of applications. For example, a fluorescently labeled derivative of 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one could be used to visualize the subcellular localization of its target protein, providing insights into its biological function.
Radiolabeled probes are particularly valuable for in vivo imaging techniques like Positron Emission Tomography (PET) . An ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has already been successfully developed as a PET imaging agent for σ1 receptors in tumors. nih.gov Similarly, tritium-labeled probes based on a related 1,4-dioxaspiro[4.5]decan-8-one have been synthesized for autoradiography studies of the dopamine reuptake complex. chemicalbook.com These examples demonstrate the feasibility of developing radiolabeled probes from spirocyclic scaffolds to study disease states and the distribution of drug targets in living organisms.
The development of such advanced probes from the 1-benzoyl-1,7-diazaspiro[4.5]decan-8-one scaffold could provide invaluable tools for elucidating the mechanisms of action of new drugs and for understanding the pathophysiology of diseases in which their targets are implicated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
